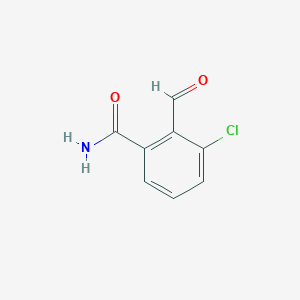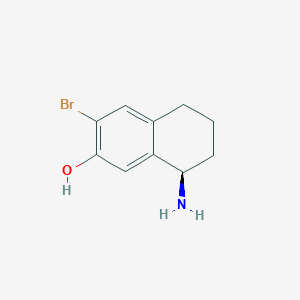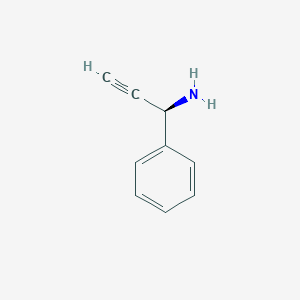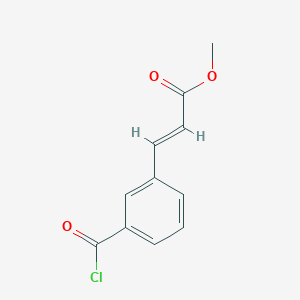
3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- typically involves the reaction of 3,5-Heptadienal with 2-(2-propenyl)-dimethylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazones.
Scientific Research Applications
Chemistry
In chemistry, 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- can be used as a reagent or intermediate in the synthesis of other organic compounds. Its unique structure allows for various chemical transformations.
Biology
In biology, this compound may be studied for its potential biological activity. Hydrazones are known to exhibit various biological properties, including antimicrobial and anticancer activities.
Medicine
In medicine, research may focus on the compound’s potential therapeutic applications. Hydrazones have been investigated for their role in drug development due to their ability to interact with biological targets.
Industry
In industry, 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- include other hydrazones with different substituents. Examples include:
- Benzaldehyde hydrazone
- Acetone hydrazone
- 2,4-Dinitrophenylhydrazone
Uniqueness
The uniqueness of 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- lies in its specific structure and the presence of the 2-(2-propenyl) group. This structural feature may impart unique chemical and biological properties, making it distinct from other hydrazones.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-methyl-N-[(E)-[(3E,5Z)-2-prop-2-enylhepta-3,5-dienylidene]amino]methanamine |
InChI |
InChI=1S/C12H20N2/c1-5-7-8-10-12(9-6-2)11-13-14(3)4/h5-8,10-12H,2,9H2,1,3-4H3/b7-5-,10-8+,13-11+ |
InChI Key |
KAOOVKLXOKSYFL-YAMDYLNVSA-N |
Isomeric SMILES |
C/C=C\C=C\C(CC=C)/C=N/N(C)C |
Canonical SMILES |
CC=CC=CC(CC=C)C=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


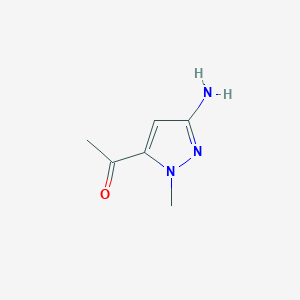
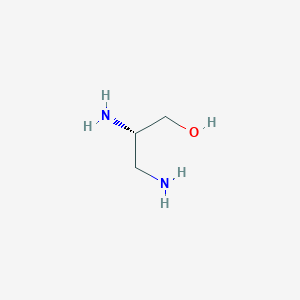
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)

![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)

